

Technical Guide: Physicochemical Properties of Isobutyl Formate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isobutyl formate*

Cat. No.: *B1584813*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl formate (IUPAC name: 2-methylpropyl formate) is a carboxylic ester with the chemical formula $C_5H_{10}O_2$. It is a colorless liquid recognized by its fruity, ethereal odor. This document provides a comprehensive overview of the key physical properties of **isobutyl formate**, with a core focus on its boiling point. The information herein is intended to support research, development, and quality control activities where this compound is utilized.

Physical and Chemical Properties

Isobutyl formate is a flammable liquid with limited solubility in water but is miscible with most organic solvents.^[1] Key physicochemical data are summarized in the table below for ease of reference and comparison.

Table 1: Physical Properties of Isobutyl Formate

Property	Value	Reference(s)
Boiling Point	97.0 to 99.0 °C at 760 mmHg	[2][3][4]
98.4 °C	[5][6][7]	
97 to 101 °C	[1]	
28.0 to 29.0 °C at 50 mmHg	[3]	
Melting Point	-95 °C	[2][4]
-96 °C	[6][7]	
Density	0.885 g/mL at 25 °C	[6][7][8]
0.876 to 0.886 g/mL	[2]	
Refractive Index	1.385 at 20°C	[5][6][8]
1.383 to 1.390 at 20°C	[3]	
Flash Point	< 70 °F (< 21 °C)	[2][9]
50 °F (10 °C)	[3]	
Vapor Pressure	40.1 mmHg at 25 °C	[2][3]
Vapor Density	3.52 (Air = 1)	[3][6][8]
Solubility in Water	10.2 mg/mL at 25 °C	[2][10]
Molecular Weight	102.13 g/mol	[2][8][9]

Experimental Protocol: Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid.[2] This physical constant is a crucial indicator of purity and identity. Several methods can be employed for its determination, including distillation and the capillary tube method.

Distillation Method

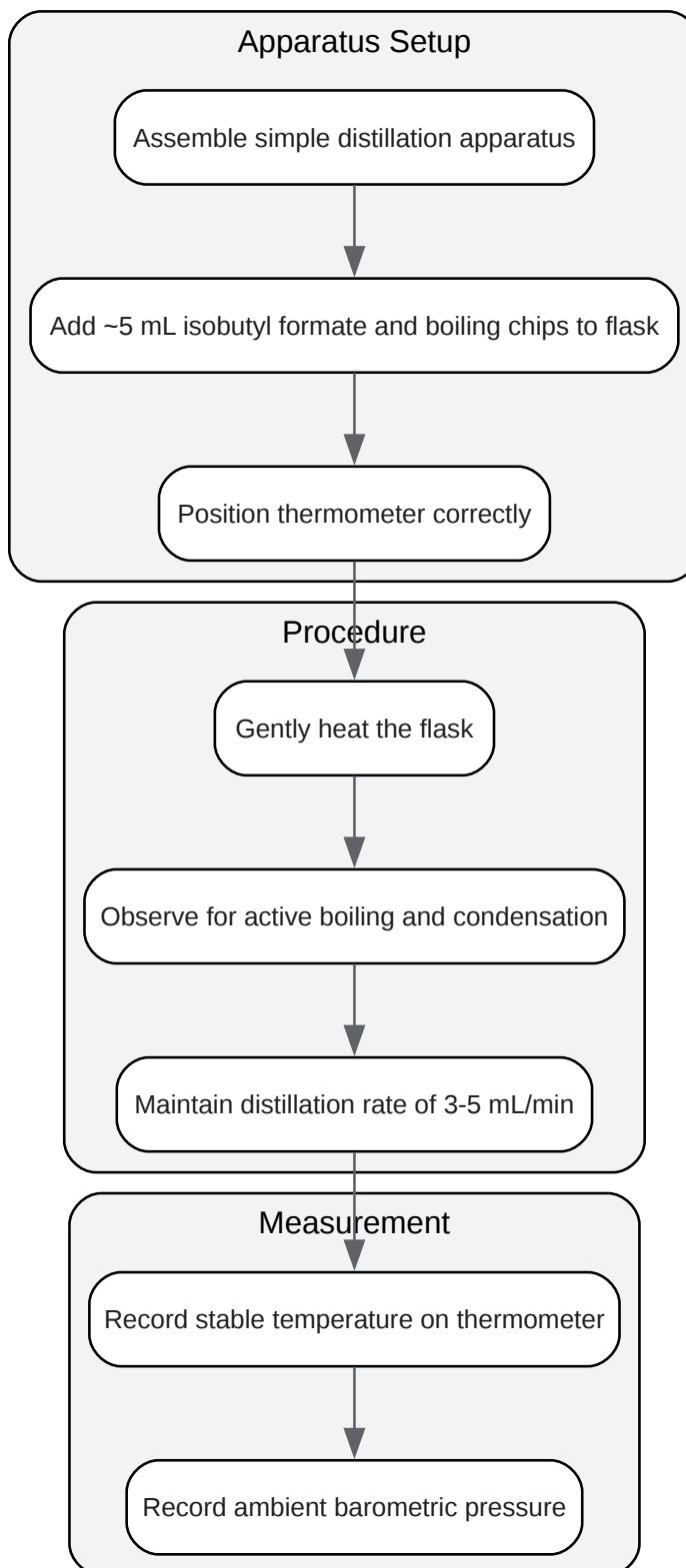
This method is suitable when a sufficient quantity of the substance (typically >5 mL) is available and can also serve as a purification step.[5][9]

Methodology:

- Apparatus Setup: Assemble a simple distillation apparatus. The distilling flask should contain approximately 5 mL of **isobutyl formate** and a few boiling chips to ensure smooth boiling.[9]
- Thermometer Placement: The thermometer is positioned so that the top of the mercury bulb is level with the bottom of the side arm of the distilling head. This ensures the temperature of the vapor in equilibrium with the boiling liquid is measured.[1]
- Heating: Gently heat the distilling flask. The heating rate should be controlled to produce a distillation rate of 3-5 mL per minute.[11]
- Data Recording: The temperature is recorded when the liquid is actively boiling and a stable temperature is observed on the thermometer as the vapor condenses into the condenser.[1] This stable temperature is the boiling point.
- Pressure Correction: Record the ambient barometric pressure. If the pressure is not 760 mmHg, a correction may be necessary.[9]

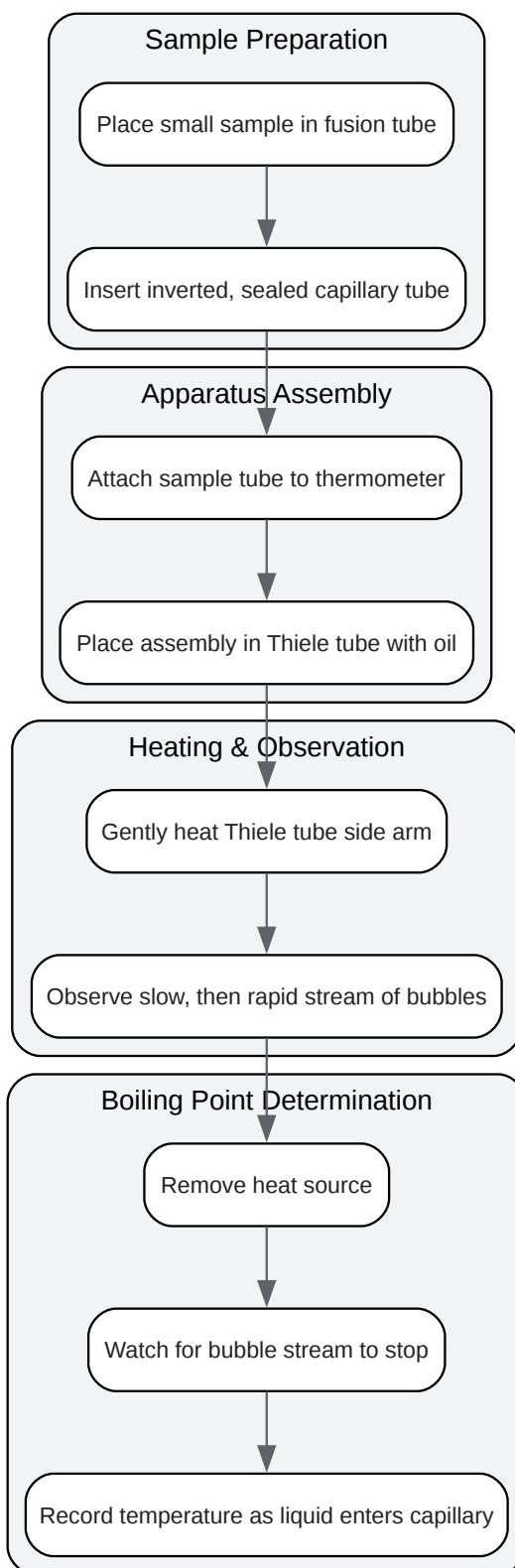
Capillary Tube Method (Thiele Tube)

This micro-method is advantageous when only a small sample volume (<0.5 mL) is available. [9]


Methodology:

- Sample Preparation: A small amount of **isobutyl formate** is placed in a small test tube or a fusion tube.[2][8] A capillary tube, sealed at one end, is inverted and placed into the liquid.[8]
- Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) or another suitable heating bath.[8][9]
- Heating: The Thiele tube is heated gently at its side arm.[8] As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[9]

- Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the vapor pressure of the sample has overcome the atmospheric pressure.[8][9]
- Boiling Point Determination: Remove the heat source and allow the apparatus to cool. The stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[8][9]


Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the two primary methods for boiling point determination.

[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination by Distillation.

[Click to download full resolution via product page](#)

Caption: Workflow for Micro Boiling Point Determination via Capillary Tube.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdn.juniata.edu [cdn.juniata.edu]
- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 3. Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. [askfilo.com]
- 4. Isobutyl formate | C5H10O2 | CID 10957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chemconnections.org [chemconnections.org]
- 7. phillysim.org [phillysim.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of Isobutyl Formate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1584813#physical-properties-of-isobutyl-formate-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com